
Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- is a synthetic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities. The unique structure of Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- makes it a subject of interest in various scientific fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- typically involves the etherification of the hydroxyl group in position 3 of a xanthone derivative. One common method includes the use of 1,3-dihydroxyxanthone and 1,5-dibromopentane in the presence of potassium carbonate (K₂CO₃) and acetone . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- involves its interaction with various molecular targets and pathways. One key pathway is the modulation of the nuclear factor erythroid-derived 2-like 2 (Nrf2) pathway, which plays a crucial role in cellular response to oxidative stress . The compound enhances Nrf2 translocation, leading to the activation of antioxidant response elements and subsequent reduction of oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
- Xanthen-9-one, 4-(diethylaminomethyl)-3-isopropoxy-
- Xanthen-9-one, 4-(dimethylaminomethyl)-3-ethoxy-
- Xanthen-9-one, 4-(dimethylaminomethyl)-3-methoxy-
Uniqueness
Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the isopropoxy group at position 3 enhances its solubility and bioavailability compared to other similar compounds.
Propiedades
Número CAS |
58766-38-4 |
|---|---|
Fórmula molecular |
C19H21NO3 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
4-[(dimethylamino)methyl]-3-propan-2-yloxyxanthen-9-one |
InChI |
InChI=1S/C19H21NO3/c1-12(2)22-17-10-9-14-18(21)13-7-5-6-8-16(13)23-19(14)15(17)11-20(3)4/h5-10,12H,11H2,1-4H3 |
Clave InChI |
QAZDSHOGEGOJOC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



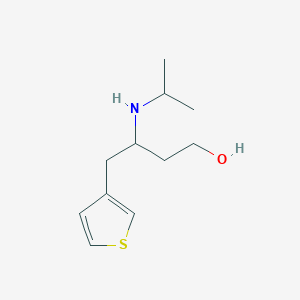
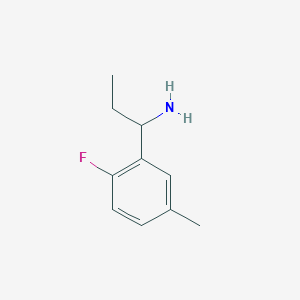
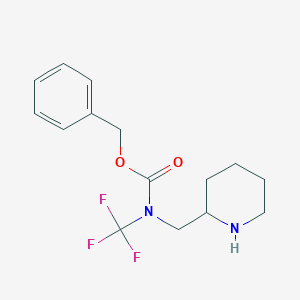


![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13948543.png)
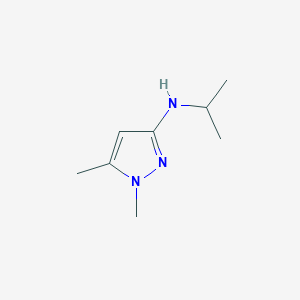
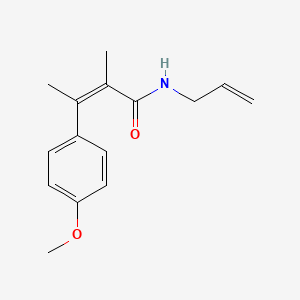


![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948580.png)
![6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13948587.png)

